2-(Thiomorpholin-4-ylmethyl)aniline
Overview
Description
2-(Thiomorpholin-4-ylmethyl)aniline (TMA) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, crystalline solid that has a melting point of 92-95 °C and a boiling point of 250-252 °C. TMA is a derivative of aniline, and is an important intermediate in the production of various pharmaceuticals and other compounds. TMA has been studied extensively for its potential applications in scientific research, and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
1. Biomedical Applications
The review by Monge et al. (2011) focuses on the increasing interest in phosphorus-containing organic materials for biomedical applications, owing to their properties like biocompatibility and hemocompatibility. The review highlights the significance of materials like the 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer due to its biomimetic structure, indicating the potential of similar compounds in various biomedical applications including dentistry, regenerative medicine, and drug delivery (Monge et al., 2011).
2. Analytical Methods in Food Engineering, Medicine, and Pharmacy
Munteanu and Apetrei (2021) provide a critical review of tests used to determine antioxidant activity, which is of significant interest in fields like food engineering, medicine, and pharmacy. The study mentions various tests and methods which are crucial for understanding the antioxidant capacity of complex samples, indicating the importance of compounds like 2-(Thiomorpholin-4-ylmethyl)aniline in such analytical methodologies (Munteanu & Apetrei, 2021).
3. Chemical Fixation of CO2 with Aniline Derivatives
Vessally et al. (2017) explore the use of carbon dioxide (CO2) as a C1 feedstock in organic synthesis, where cyclization of aniline derivatives with CO2 to corresponding functionalized azoles is one of the most attractive protocols. This highlights the relevance of 2-(Thiomorpholin-4-ylmethyl)aniline derivatives in synthesizing benzene-fused azole compounds, reflecting their potential in green chemistry and environmental applications (Vessally et al., 2017).
4. Thiolated-Polymer-Based Nanoparticles in Anticancer Therapies
Grosso and de-Paz (2021) discuss thiolated polymers (thiomers), particularly those from chitosan and hyaluronic acid, as avant-garde approaches in anticancer therapy. The review emphasizes their distinguished reactivity and properties, highlighting their preparation and use as smart drug-delivery systems (DDSs) in cancer therapy. This underscores the potential of compounds like 2-(Thiomorpholin-4-ylmethyl)aniline in the formulation of innovative anticancer treatment methods (Grosso & de-Paz, 2021).
properties
IUPAC Name |
2-(thiomorpholin-4-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEZFXZNLSFHHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiomorpholin-4-ylmethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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